molecular formula C5H8N3O3+ B14695868 4-Methoxy-3-methyl-1-nitroimidazol-3-ium CAS No. 35687-41-3

4-Methoxy-3-methyl-1-nitroimidazol-3-ium

Cat. No.: B14695868
CAS No.: 35687-41-3
M. Wt: 158.14 g/mol
InChI Key: LCAIFYXUTUWSJY-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-1-nitroimidazol-3-ium is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methoxy group at position 4, a methyl group at position 3, and a nitro group at position 1. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.

    Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents under controlled conditions.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methanol or other methylating agents in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-methyl-1-nitroimidazol-3-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 4-Methoxy-3-methyl-1-aminoimidazol-3-ium.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-methyl-1-nitroimidazol-3-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a catalyst in various chemical reactions.

    Biology: Studied for its potential antimicrobial and antifungal properties due to the presence of the nitro group.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-1-nitroimidazol-3-ium involves its interaction with biological molecules:

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole derivative used as an antibiotic and antiprotozoal agent.

    Tinidazole: Another nitroimidazole derivative with similar antimicrobial properties.

    Ornidazole: Used for its antiprotozoal and antibacterial activities.

Uniqueness

4-Methoxy-3-methyl-1-nitroimidazol-3-ium is unique due to the presence of the methoxy group, which may enhance its solubility and bioavailability compared to other nitroimidazole derivatives. This structural modification can also influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles .

Properties

CAS No.

35687-41-3

Molecular Formula

C5H8N3O3+

Molecular Weight

158.14 g/mol

IUPAC Name

4-methoxy-3-methyl-1-nitroimidazol-3-ium

InChI

InChI=1S/C5H8N3O3/c1-6-4-7(8(9)10)3-5(6)11-2/h3-4H,1-2H3/q+1

InChI Key

LCAIFYXUTUWSJY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CN(C=C1OC)[N+](=O)[O-]

Origin of Product

United States

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